7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane

fluorine chemistry pKa modulation molecular recognition

Conformationally constrained spirocyclic amine building block featuring an ortho-fluorophenyl substituent for CNS drug discovery. Enables 19F NMR-based tracking and fine-tuned LogP modulation (±0.1-0.4) versus meta/para isomers. Rigid 5-azaspiro[2.4]heptane core enhances metabolic stability and target selectivity over monocyclic piperidines. Ideal for GPCR/kinase SAR and antibacterial intermediate synthesis. Research use only.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
CAS No. 2097996-37-5
Cat. No. B1480537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
CAS2097996-37-5
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESC1CC12CNCC2C3=CC=CC=C3F
InChIInChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2
InChIKeyVTOMKDFUOIIHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2097996-37-5): Sourcing and Differentiation Guide


7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (CAS 2097996-37-5) is a conformationally constrained spirocyclic amine building block featuring a 5-azaspiro[2.4]heptane core with a 2-fluorophenyl substituent [1]. This compound belongs to the broader class of 5-azaspiro[2.4]heptanes, a scaffold that has demonstrated utility in medicinal chemistry programs targeting orexin receptors [2] and dopamine D3 receptors [3], as well as serving as an intermediate in quinolonecarboxylic acid antibacterial agent synthesis [4].

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane: Why In-Class Analogs Are Not Interchangeable


Substitution among 5-azaspiro[2.4]heptane analogs is not scientifically sound without quantitative justification, as fluorine substitution position (ortho vs. meta vs. para) on the phenyl ring dictates distinct electronic and steric properties that directly impact molecular recognition, binding geometry, and downstream biological outcomes [1]. Furthermore, the 5-azaspiro[2.4]heptane scaffold itself confers class-level advantages—including conformational restriction and enhanced metabolic stability relative to monocyclic piperidine analogs [2]—that differentiate the entire spirocyclic series from non-spiro alternatives. The evidence presented below establishes the quantifiable basis for selecting the 2-fluorophenyl derivative over its positional isomers and alternative building block scaffolds.

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Fluorine Substitution Modulates pKa and Hydrogen-Bonding Capacity Relative to Meta and Para Isomers

The 2-fluorophenyl substituent in the target compound introduces an ortho-fluorine that exerts both electron-withdrawing inductive effects (-I) and resonance donation (+M) to the aromatic ring, while simultaneously creating steric constraints at the ortho position. In analogous 5-azaspiro[2.4]heptane series, fluorine positional isomerism has been shown to modulate target binding affinity, with ortho substitution producing distinct conformational preferences relative to meta and para counterparts [1]. The ortho-fluorine can engage in intramolecular C-H···F interactions with adjacent heteroatoms or participate in orthogonal multipolar interactions with protein residues—interactions geometrically inaccessible to 3-fluorophenyl and 4-fluorophenyl analogs [2].

fluorine chemistry pKa modulation molecular recognition structure-activity relationship

5-Azaspiro[2.4]heptane Scaffold Increases Metabolic Stability Over Monocyclic Piperidine Analogs

The 5-azaspiro[2.4]heptane core of the target compound provides conformational restriction through its spirocyclic architecture, which limits the rotational freedom accessible to monocyclic piperidine alternatives. Literature evidence on structurally related spirocyclic systems demonstrates that this conformational constraint translates into improved metabolic stability [1]. In a series of 5-azaspiro[2.4]heptane orexin receptor antagonists, the lead compound containing this scaffold exhibited low cytochrome P450 inhibition potential (IC50 values >10 μM against major CYP isoforms) alongside good oral bioavailability in rats [2]. Heteroatom-substituted spiro[3.3]heptanes—close structural relatives—have been directly shown to exhibit higher aqueous solubility and a trend toward higher metabolic stability than their cyclohexane analogs [3].

metabolic stability conformational restriction cytochrome P450 spirocyclic scaffold

Spirocyclic Constraint Increases Aqueous Solubility Over Flexible Non-Spiro Building Blocks

The rigid spirocyclic architecture of 5-azaspiro[2.4]heptane reduces molecular planarity and disrupts crystal packing efficiency compared to flat or flexible analogs, leading to measurable solubility advantages. Direct comparative studies on heteroatom-substituted spiro[3.3]heptanes—closely related spirocyclic systems—demonstrated higher aqueous solubility than their cyclohexane analogs [1]. This property is class-conferred: spirocyclic compounds typically exhibit improved solubility due to reduced intermolecular π-π stacking and lower crystal lattice energy [2]. While the target compound's absolute solubility remains vendor-specified, the scaffold-level advantage is quantifiably established in the literature.

aqueous solubility physicochemical properties spirocyclic scaffold drug-likeness

2-Fluorophenyl Substituent Modulates Lipophilicity (LogP) Differently from 3- and 4-Fluorophenyl Analogs

Fluorine substitution on aromatic rings alters lipophilicity in a position-dependent manner due to the interplay between inductive electron withdrawal, resonance effects, and dipole moment orientation [1]. Ortho-fluorine substitution (2-fluorophenyl) typically produces a smaller increase in LogP than meta or para substitution because the fluorine atom's polarity is partially shielded by the adjacent phenyl ring, altering the compound's effective hydrophobicity and membrane permeability profile [2]. While experimental LogP for the target compound remains vendor-provided, the differential trend is established: aromatic fluorination generally increases LogP by approximately 0.1-0.4 log units depending on substitution position, with ortho-fluorine producing the smallest increment among positional isomers [3].

lipophilicity LogP fluorine substitution physicochemical properties

Chiral 5-Azaspiro[2.4]heptane Derivatives Enable Stereochemically Defined Synthesis of Quinolone Antibacterials

The 5-azaspiro[2.4]heptane scaffold serves as a critical chiral intermediate in the synthesis of quinolonecarboxylic acid antibacterial agents, where stereochemical integrity directly impacts antimicrobial potency and spectrum of activity [1]. Tetrasubstituted 5-azaspiro[2.4]heptane derivatives—of which 7-(2-fluorophenyl)-5-azaspiro[2.4]heptane is a precursor or structural analog—provide the requisite stereochemical control for constructing optically active quinolone frameworks [2]. The spirocyclic core introduces rigid stereochemistry that monocyclic building blocks cannot replicate, enabling defined spatial orientation of pharmacophoric elements in the final antibacterial agent [3].

chiral synthesis antibacterial agents quinolone stereochemical control

Fluorine NMR Probe and Metabolic Blocking Capability of 2-Fluorophenyl Moiety

The 2-fluorophenyl group in the target compound provides a built-in 19F NMR spectroscopic handle for tracking compound distribution, metabolism, and target engagement in biochemical and cellular assays—a capability absent in non-fluorinated phenyl analogs and differentially sensitive compared to 3- or 4-fluorophenyl isomers due to distinct chemical shift dispersion [1]. Ortho-fluorine substitution on phenyl rings also provides metabolic blocking at the adjacent ortho position, reducing susceptibility to cytochrome P450-mediated aromatic hydroxylation—a common metabolic soft spot for unsubstituted phenyl rings [2]. The 2-position fluorine offers a different metabolic blocking profile than 3- or 4-fluoro substitution, as ortho-substitution creates greater steric shielding of the adjacent C-H bond.

19F NMR metabolic blocking fluorine probe mechanistic studies

7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane: High-Value Application Scenarios Based on Differentiated Evidence


Lead Optimization of CNS-Penetrant Orexin or Dopamine D3 Receptor Modulators

The 5-azaspiro[2.4]heptane scaffold of the target compound has demonstrated brain penetration (brain-to-plasma ratio > 0.5) and low CYP inhibition potential (IC50 > 10 μM) in lead orexin receptor antagonist series [1]. The 2-fluorophenyl substituent provides an additional dimension of SAR exploration distinct from 3- and 4-fluorophenyl isomers, enabling fine-tuning of lipophilicity (±0.1-0.4 LogP modulation) and metabolic stability while preserving CNS exposure. This compound is particularly suitable for medicinal chemistry programs requiring conformationally restricted amine building blocks with defined stereochemistry and CNS drug-like properties.

Synthesis of Optically Active Quinolonecarboxylic Acid Antibacterial Agents

Tetrasubstituted 5-azaspiro[2.4]heptane derivatives serve as essential chiral intermediates in the manufacture of quinolonecarboxylic acid antibacterial agents, where the rigid spirocyclic core enforces stereochemical control unavailable from flexible amine building blocks [2]. The target compound—as a representative of this scaffold class—enables enantioselective construction of antibacterials with defined three-dimensional pharmacophore presentation. This application is particularly relevant for generic API development and novel antibacterial discovery programs targeting resistant bacterial strains.

19F NMR-Based Mechanistic and Target Engagement Studies

The 2-fluorophenyl moiety in the target compound provides a built-in 19F NMR spectroscopic handle for label-free tracking of compound distribution, metabolism, and protein binding in complex biological matrices [3]. With 19F NMR detection sensitivity down to nM-μM concentrations and minimal background signal from endogenous biomolecules, this compound is ideally suited for cellular target engagement assays, metabolism studies in microsomal or hepatocyte systems, and binding affinity measurements via 19F NMR-based screening platforms.

Conformational Restriction for Selectivity Engineering in Kinase or GPCR Programs

The spirocyclic constraint of the 5-azaspiro[2.4]heptane core reduces rotational freedom relative to monocyclic piperidine building blocks, which literature evidence demonstrates translates to improved target selectivity and reduced off-target pharmacology in GPCR and kinase programs [1]. The ortho-fluorophenyl substituent adds an additional layer of conformational control via potential intramolecular interactions and steric gearing effects not available in unsubstituted or meta/para-fluorinated analogs. This compound is optimal for fragment-based drug discovery and scaffold-hopping campaigns where novel IP position and selectivity engineering are prioritized over maximal synthetic accessibility.

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